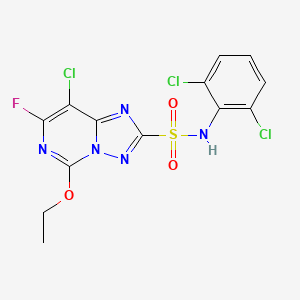
8-Chloro Diclosulam
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Chloro Diclosulam is a derivative of diclosulam, a sulfonanilide herbicide belonging to the triazolopyrimidine chemical family. It is primarily used as a soil-applied herbicide for controlling broadleaf weeds in various crops, including soybeans, peanuts, and cereals . The compound is known for its low aqueous solubility, non-volatility, and moderate persistence in soil systems .
准备方法
The synthesis of 8-Chloro Diclosulam involves a condensation reaction between 2-(chlorosulfonyl)-7-fluoro-5-ethoxy[1,2,4]triazolo[1,5-c]pyrimidine and 2,6-dichloroaniline in an organic solvent . The reaction is catalyzed by 3,5-dimethylpyridine, and the organic solvent used is a mixed solvent containing dimethyl sulfoxide (DMSO) . The mole ratio of the reactants is typically 1:1 to 1:5, and the reaction conditions are optimized to achieve high yield and product purity . This method is suitable for industrial production due to its simplicity and safety .
化学反应分析
8-Chloro Diclosulam undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of different halogenated derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine and bromine . The major products formed from these reactions include hydroxylated, aminated, and halogenated derivatives .
科学研究应用
8-Chloro Diclosulam has several scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of triazolopyrimidine derivatives.
Biology: The compound is used to study the effects of herbicides on plant physiology and metabolism.
Industry: It is used in the formulation of herbicides for agricultural applications.
作用机制
8-Chloro Diclosulam exerts its herbicidal effects by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the synthesis of branched-chain amino acids in plants . This inhibition leads to the accumulation of toxic intermediates and ultimately results in the death of the target weeds . The compound’s molecular targets include the ALS enzyme and associated metabolic pathways .
相似化合物的比较
8-Chloro Diclosulam is compared with other similar compounds, such as:
Diclosulam: The parent compound, which also inhibits ALS but lacks the additional chlorine atom.
Chlorimuron: Another ALS inhibitor with a similar mode of action but different chemical structure.
Flumioxazin: A herbicide with a different mode of action, targeting protoporphyrinogen oxidase (PPO) instead of ALS.
The uniqueness of this compound lies in its specific chemical structure, which provides distinct herbicidal properties and environmental behavior compared to other ALS inhibitors .
属性
分子式 |
C13H9Cl3FN5O3S |
|---|---|
分子量 |
440.7 g/mol |
IUPAC 名称 |
8-chloro-N-(2,6-dichlorophenyl)-5-ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide |
InChI |
InChI=1S/C13H9Cl3FN5O3S/c1-2-25-13-18-10(17)8(16)11-19-12(20-22(11)13)26(23,24)21-9-6(14)4-3-5-7(9)15/h3-5,21H,2H2,1H3 |
InChI 键 |
LETGQJLCXNKLMN-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=NC(=C(C2=NC(=NN21)S(=O)(=O)NC3=C(C=CC=C3Cl)Cl)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


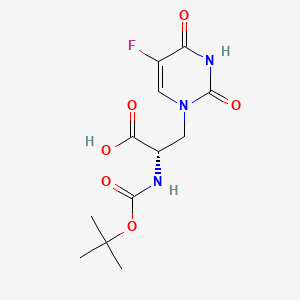
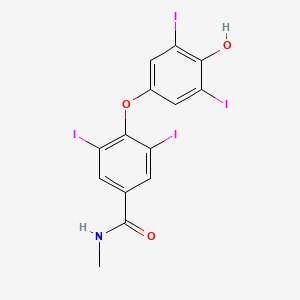
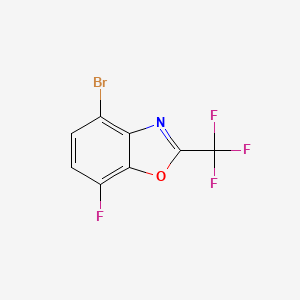
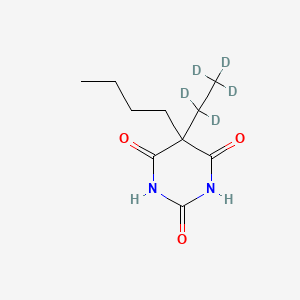
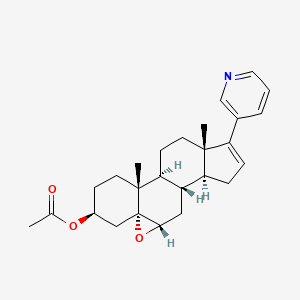
![Spiro[indene-1,4'-piperidine]-3-carboxylic acid hydrochloride](/img/structure/B15292509.png)
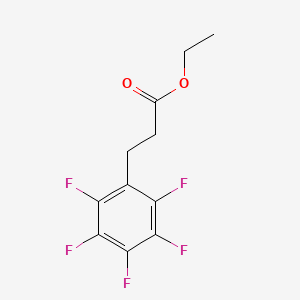

![(Z)-N'-hydroxy-2-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)acetimidamide](/img/structure/B15292524.png)
![2-Bromo-7-fluoro-6-iodobenzo[b]furan-3(2H)-one](/img/structure/B15292529.png)
![(E)-but-2-enedioic acid;11-piperidin-4-ylidene-5,6-dihydroimidazo[2,1-b][3]benzazepine](/img/structure/B15292531.png)
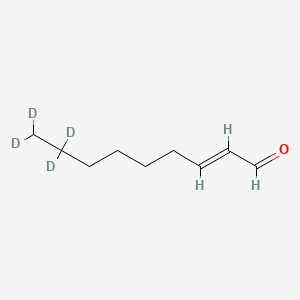
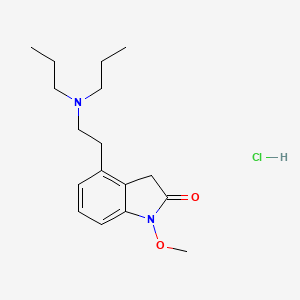
![2-[(2R)-1-phenylmethoxy-3-(4-phenylphenyl)propan-2-yl]isoindole-1,3-dione](/img/structure/B15292549.png)
